

# SIAIS164018: A Technical Whitepaper on a Novel Degrader of Oncogenic Proteins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

SIAIS164018 is a potent, orally bioavailable proteolysis-targeting chimera (PROTAC) that has demonstrated significant preclinical activity in degrading key oncogenic proteins.[1][2][3] Developed by modifying the multi-kinase inhibitor Brigatinib, SIAIS164018 not only targets and degrades wild-type and mutant forms of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) but also exhibits a unique capability to destroy oncoproteins associated with metastasis, such as Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2][3] This whitepaper provides a comprehensive technical overview of SIAIS164018, including its discovery, mechanism of action, quantitative preclinical data, and detailed experimental protocols.

# **Introduction and Discovery**

**SIAIS164018** was rationally designed from the multi-kinase inhibitor Brigatinib with the goal of creating a degrader molecule with enhanced and unique anti-cancer properties.[1][2] The core concept involved linking a Brigatinib-derived ligand, which binds to the target proteins (ALK and EGFR), to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cellular protein degradation machinery.[1] This heterobifunctional molecule thereby brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.



### **Mechanism of Action**

**SIAIS164018** functions as a PROTAC, a class of molecules that induce selective protein degradation. The mechanism involves the formation of a ternary complex between the target protein (e.g., ALK or EGFR), **SIAIS164018**, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single molecule of **SIAIS164018** to induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the general mechanism of action for SIAIS164018.





SIAIS164018 Mechanism of Action

Click to download full resolution via product page

Caption: SIAIS164018-mediated protein degradation pathway.

### **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **SIAIS164018**.



**Table 1: In Vitro Degradation and Proliferation Inhibition** 

| Cell Line  | Target Protein        | DC50 (nM) | IC50 (nM) | Notes                                              |
|------------|-----------------------|-----------|-----------|----------------------------------------------------|
| SR         | ALK                   | <10       | 21        | ALK-positive<br>anaplastic large-<br>cell lymphoma |
| 293T       | ALK (G1202R)          | ~100      | 21        | Overexpressing ALK G1202R mutant                   |
| H1975      | EGFR<br>(L858R+T790M) | ~100      | 42        | Non-small cell lung cancer with EGFR mutations     |
| Calu-1     | FAK, PYK2,<br>PTK6    | <1        | -         | ALK-negative<br>non-small cell<br>lung cancer      |
| MDA-MB-231 | FAK, PYK2,<br>PTK6    | <1        | -         | Triple-negative breast cancer                      |

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of proliferation.

**Table 2: In Vivo Pharmacokinetics in Mice** 

| Parameter                     | Value          |  |
|-------------------------------|----------------|--|
| Oral Bioavailability          | Good           |  |
| Microsomal Stability (Mice)   | 16.7 μL/min/mg |  |
| Microsomal Stability (Rats)   | <9.6 μL/min/mg |  |
| Microsomal Stability (Humans) | <9.6 μL/min/mg |  |

# **Experimental Protocols Synthesis of SIAIS164018**



The synthesis of **SIAIS164018** involves a multi-step process starting from commercially available precursors to generate the Brigatinib-like warhead and the pomalidomide-based E3 ligase ligand, which are then coupled via a linker. For detailed synthetic procedures and characterization data (NMR, HPLC, HRMS), please refer to the supplementary information of the primary publication.[1]

### **Cell Culture**

SR, NCI-H2228, A549, and H1975 cell lines were obtained from the American Type Culture Collection (ATCC). Calu-1 cells were procured from the Shanghai Cell Bank of the National Science Academy of China. MDA-MB-231 cells were purchased from Dalian Meilun Biotechnology. All cell lines were cultured according to the providers' recommendations and were confirmed to be free of mycoplasma contamination.

### **Western Blotting for Protein Degradation**

- Cell Lysis: Cells were treated with various concentrations of SIAIS164018 for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated
  with primary antibodies against ALK, EGFR, FAK, PYK2, PTK6, or other proteins of interest
  overnight at 4°C. After washing, membranes were incubated with HRP-conjugated
  secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

### **Cell Proliferation Assay**

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.



- Compound Treatment: After 24 hours, cells were treated with a serial dilution of SIAIS164018 or control compounds.
- Incubation: Cells were incubated for 72 hours.
- Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's protocol. IC50 values were calculated using GraphPad Prism software.

### **Cell Migration and Invasion Assays**

- Transwell Setup: Transwell inserts (8.0 μm pore size) were used. For invasion assays, the inserts were pre-coated with Matrigel.
- Cell Seeding: Cells were serum-starved overnight, then seeded into the upper chamber of the Transwell inserts in serum-free medium containing SIAIS164018.
- Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).
- Incubation: The plates were incubated for 24-48 hours.
- Quantification: Non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab. The cells that had migrated/invaded to the lower surface were fixed with methanol and stained with crystal violet. The number of stained cells was counted under a microscope.

### **Cell Cycle Analysis**

- Cell Treatment and Fixation: Cells were treated with SIAIS164018 for 24 or 48 hours. After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
- Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[4][5][6][7]
- Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in G1, S, and G2/M phases was determined using appropriate software



(e.g., ModFit LT).

### In Vivo Xenograft Studies

- Animal Model: Female BALB/c nude mice were used.
- Tumor Implantation: Human cancer cells (e.g., SR cells) were subcutaneously injected into the flanks of the mice.
- Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. **SIAIS164018** was administered orally at specified doses.
- Monitoring: Tumor volume and body weight were measured regularly.
- Endpoint: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blotting to confirm target degradation).

### **Kinome Profiling**

Kinome profiling was performed using a mass spectrometry-based approach.[8][9] Briefly, cell lysates were incubated with multiplexed inhibitor beads to capture activated kinases. The captured kinases were then digested, and the resulting peptides were analyzed by LC-MS/MS to identify and quantify the kinases.

### Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by **SIAIS164018** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: Key signaling pathways modulated by **SIAIS164018**.



# In Vitro Evaluation Synthesis & Characterization Protein Degradation Assay (Western Blot) Migration/Invasion Assay (Transwell) Cell Cycle Analysis (Flow Cytometry) In Vivo Evaluation Pharmacokinetic Studies Xenograft Efficacy Studies Toxicity Assessment

### Experimental Workflow for SIAIS164018 Evaluation

Click to download full resolution via product page

Caption: A typical workflow for the preclinical evaluation of **SIAIS164018**.

### **Patent Landscape**



A specific patent application for "SIAIS164018" has not been identified in publicly available databases. However, the intellectual property landscape surrounding this molecule is likely protected by patents covering Brigatinib and its derivatives, as well as broader patents on PROTAC technology utilizing pomalidomide or similar Cereblon ligands.[10][11] Further investigation into patents filed by the discovering institution may provide more specific details.

### **Conclusion and Future Directions**

**SIAIS164018** represents a significant advancement in the development of targeted protein degraders. Its ability to degrade not only primary oncogenic drivers like ALK and EGFR but also key mediators of metastasis sets it apart from traditional kinase inhibitors. The favorable oral bioavailability and in vivo tolerance further highlight its potential as a clinical candidate.[2][3]

Future research should focus on a more extensive evaluation of its efficacy in a wider range of preclinical models, including patient-derived xenografts, to better predict its clinical utility. Further optimization of the linker and E3 ligase ligand could also lead to next-generation degraders with improved potency and selectivity. The unique "reshuffled kinome profile" induced by SIAIS164018 warrants deeper investigation to understand the full spectrum of its cellular effects and to identify potential synergistic combination therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Brigatinib Degrader SIAIS164018 with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Flow Cytometry Core Facility [med.virginia.edu]



- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 8. scholar.harvard.edu [scholar.harvard.edu]
- 9. Recent advances in methods to assess the activity of the kinome PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP3752132B1 Pharmaceutical composition of brigatinib Google Patents [patents.google.com]
- 11. US20220002291A1 Proteolysis-targeting chimeras Google Patents [patents.google.com]
- To cite this document: BenchChem. [SIAIS164018: A Technical Whitepaper on a Novel Degrader of Oncogenic Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405786#siais164018-discovery-and-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com